Ethyl o-toluenesulphonate

Directed Metalation Synthetic Methodology Regioselective Functionalization

Ethyl o-toluenesulphonate (CAS 59222-96-7; ethyl 2-methylbenzenesulfonate) is an ortho-substituted aromatic sulfonate ester with the molecular formula C₉H₁₂O₃S and a molecular weight of 200.26 g/mol. Its computed physicochemical descriptors include an XLogP3 value of 1.9 and a topological polar surface area of 51.8 Ų.

Molecular Formula C9H12O3S
Molecular Weight 200.26 g/mol
CAS No. 59222-96-7
Cat. No. B1658016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl o-toluenesulphonate
CAS59222-96-7
Molecular FormulaC9H12O3S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)C1=CC=CC=C1C
InChIInChI=1S/C9H12O3S/c1-3-12-13(10,11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
InChIKeyLQCJGDKXBVRTKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl o-Toluenesulphonate (CAS 59222-96-7): Core Identity and Procurement Context


Ethyl o-toluenesulphonate (CAS 59222-96-7; ethyl 2-methylbenzenesulfonate) is an ortho-substituted aromatic sulfonate ester with the molecular formula C₉H₁₂O₃S and a molecular weight of 200.26 g/mol [1]. Its computed physicochemical descriptors include an XLogP3 value of 1.9 and a topological polar surface area of 51.8 Ų [1]. The compound exhibits a liquid physical state at ambient temperature, with a reported density of 1.2±0.1 g/cm³ and a boiling point of 303.8±21.0 °C at 760 mmHg . As an alkylating agent, it finds application in organic synthesis and as a polymer flexibilizer, though its procurement and use are distinguished from its more prevalent para isomer (ethyl p-toluenesulfonate, CAS 80-40-0) by distinct reactivity, physical, and regulatory profiles.

Why Ethyl o-Toluenesulphonate Cannot Be Interchanged with Closely Related Sulfonate Esters


The ortho-methyl substitution in ethyl o-toluenesulphonate fundamentally alters its behavior relative to the para isomer and other alkyl benzenesulfonates. While the para isomer (ethyl p-toluenesulfonate) is a solid at room temperature and a well-documented potential genotoxic impurity (PGI) in pharmaceutical manufacturing [1], the ortho isomer remains a liquid under similar conditions and is absent from standard regulatory watch lists for PGIs [2]. Furthermore, the ortho-methyl group enables unique directed metalation chemistry that is inaccessible to the para analog, and differences in boiling point and flash point introduce distinct handling and safety considerations. These are not interchangeable compounds; substitution without evidence-based justification risks synthetic failure, unexpected impurity profiles, or non-compliance with safety and handling protocols.

Quantitative Differentiation of Ethyl o-Toluenesulphonate from Ethyl p-Toluenesulfonate


Regiospecific Benzylic Lithiation Enabled by Ortho-Methyl Coordination

Ethyl o-toluenesulphonate undergoes regiospecific benzylic lithiation at the ortho-methyl group, yielding ethyl 2-lithiomethylbenzenesulfonate. This intermediate can be efficiently quenched with a range of electrophiles to access functionalized benzenesulfonate derivatives [1]. In contrast, the para isomer lacks the requisite ortho-directing group and does not undergo analogous directed lithiation, precluding this synthetic pathway.

Directed Metalation Synthetic Methodology Regioselective Functionalization

Physical State at Ambient Temperature: Liquid vs. Solid

Ethyl o-toluenesulphonate is a liquid at room temperature; no melting point is reported in standard databases, consistent with a liquid state above 25 °C . In contrast, ethyl p-toluenesulfonate is a crystalline solid with a reported melting point of 29–33 °C . This fundamental difference in physical state directly influences material handling, dissolution kinetics, and compatibility in liquid formulations.

Formulation Process Engineering Material Handling

Flash Point: Implications for Safety and Storage Classification

The flash point of ethyl o-toluenesulphonate is reported as 137.5±22.1 °C , whereas ethyl p-toluenesulfonate exhibits a higher closed-cup flash point of 157–158 °C [1]. The lower flash point of the ortho isomer places it in a different flammability category for transport and storage, requiring distinct safety protocols.

Safety Data Hazard Classification Storage Requirements

Potential Genotoxic Impurity (PGI) Profile: Regulatory Scrutiny Disparity

Ethyl p-toluenesulfonate is a well-characterized potential genotoxic impurity (PGI) arising from the reaction of residual alcohols with p-toluenesulfonic acid (pTSA), a common pharmaceutical catalyst and salt-forming agent [1]. Consequently, it is subject to strict threshold of toxicological concern (TTC) limits in drug substances and products. Ethyl o-toluenesulfonate, derived from o-toluenesulfonic acid, is not listed among the typical PGIs targeted in regulatory guidance documents for sulfonate ester control [2]. While both isomers are alkylating agents, the differential usage patterns of o- versus p-toluenesulfonic acid in pharmaceutical manufacturing result in a lower probability of ortho ester contamination and reduced analytical burden.

Pharmaceutical Quality Control Genotoxic Impurities Regulatory Compliance

Boiling Point at Atmospheric Pressure: A Significant Thermal Stability Divergence

Under atmospheric pressure (760 mmHg), ethyl o-toluenesulphonate exhibits a boiling point of 303.8±21.0 °C . In contrast, ethyl p-toluenesulfonate has a reported atmospheric boiling point of 221.3 °C [1]. This 82.5 °C difference is substantial and indicates that the ortho isomer is significantly less volatile and more thermally robust under ambient pressure, affecting both purification options and thermal stability in high-temperature applications.

Thermal Stability Distillation Process Design

Target Application Scenarios for Ethyl o-Toluenesulphonate Based on Quantitative Differentiation


Regiospecific Synthesis via Ortho-Directed Benzylic Lithiation

Utilize ethyl o-toluenesulphonate as a substrate for directed ortho-lithiation to generate ortho-functionalized benzenesulfonate derivatives. This scenario is directly supported by the unique regiospecific lithiation behavior documented by Alo et al. (1990), enabling electrophilic quenching at the ortho-methyl position [1]. The para isomer cannot be substituted for this purpose, as it lacks the requisite ortho-directing group. Synthetic chemists developing novel arenesulfonate building blocks should prioritize procurement of the ortho isomer for this specific transformation.

Liquid-Phase Formulation and Polymer Flexibilization

Leverage the liquid physical state of ethyl o-toluenesulphonate at ambient temperature for applications requiring direct liquid addition or homogeneous mixing. In polymer modification, particularly as a flexibilizer for cellulose acetate, the liquid ortho isomer offers improved ease of incorporation compared to the solid para isomer . The density of 1.2±0.1 g/cm³ facilitates volumetric dosing, and the liquid nature reduces the need for pre-dissolution or melting steps, enhancing process efficiency.

Pharmaceutical Process Development with Reduced Genotoxic Impurity Burden

Employ o-toluenesulfonic acid or its ethyl ester in pharmaceutical manufacturing steps to minimize the risk of forming the high-priority potential genotoxic impurity (PGI) ethyl p-toluenesulfonate. Regulatory guidance has focused intensely on alkyl esters of p-toluenesulfonic acid due to their prevalence and genotoxic potential [2]. By selecting the ortho isomer, process developers can reduce the analytical burden associated with PGI monitoring and may lower the probability of exceeding TTC limits, accelerating regulatory approval pathways.

High-Temperature Processing Requiring Enhanced Thermal Stability

Select ethyl o-toluenesulphonate for high-temperature synthetic or industrial processes where its significantly higher atmospheric boiling point (303.8±21.0 °C) compared to the para isomer (221.3 °C) provides a wider operational window and reduced volatility . This thermal robustness is particularly valuable in reactions requiring prolonged heating or in solvent-free conditions, where the lower volatility of the ortho isomer mitigates evaporative losses and enhances process safety.

Technical Documentation Hub

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